1,2,4,5-Tetrakis(dibromomethyl)benzene
Overview
Description
1,2,4,5-Tetrakis(dibromomethyl)benzene is an organic compound with the molecular formula C10H6Br8. It is characterized by the presence of four dibromomethyl groups attached to a benzene ring. This compound is notable for its high bromine content and its use in various chemical synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(dibromomethyl)benzene can be synthesized through the bromination of 1,2,4,5-tetramethylbenzene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups:
C6H2(CH3)4+8Br2→C6H2(CHBr2)4+8HBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where the reaction conditions, such as temperature and bromine concentration, are meticulously controlled to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(dibromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other functional groups using nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,2,4,5-tetrakis(methyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the dibromomethyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, RSH), solvents like ethanol or water, mild heating.
Reduction: LiAlH4, ether solvents, low temperatures.
Oxidation: KMnO4, acidic or basic aqueous solutions, elevated temperatures.
Major Products
Substitution: 1,2,4,5-Tetrakis(aminomethyl)benzene, 1,2,4,5-Tetrakis(thiomethyl)benzene.
Reduction: 1,2,4,5-Tetrakis(methyl)benzene.
Oxidation: 1,2,4,5-Tetrakis(carboxylic acid)benzene.
Scientific Research Applications
1,2,4,5-Tetrakis(dibromomethyl)benzene is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of brominated organic compounds’ effects on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrakis(dibromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. This can affect pathways such as enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of dibromomethyl groups.
1,2,4,5-Tetrakis(chloromethyl)benzene: Contains chloromethyl groups, leading to different reactivity and applications.
1,2,4,5-Tetrakis(methyl)benzene: Lacks halogen atoms, resulting in significantly different chemical properties.
Uniqueness
1,2,4,5-Tetrakis(dibromomethyl)benzene is unique due to its high bromine content, which imparts distinct chemical reactivity and makes it particularly useful in applications requiring brominated compounds. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,2,4,5-tetrakis(dibromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZJZWWTYRGCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404349 | |
Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14939-02-7 | |
Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-TETRAKIS-DIBROMOMETHYL-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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